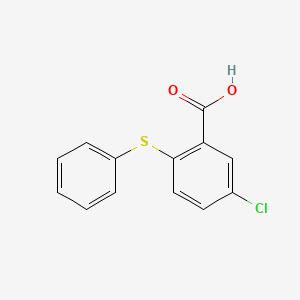

5-Chloro-2-(phenylsulfanyl)benzoic acid

Description

5-Chloro-2-(phenylsulfanyl)benzoic acid (CAS 13421-01-7) is a halogenated aromatic compound with the molecular formula C₁₃H₉ClO₂S and a molecular weight of 264.73 g/mol. Its structure comprises a benzoic acid backbone substituted with a chlorine atom at the 5-position and a phenylsulfanyl group (-S-C₆H₅) at the 2-position . The phenylsulfanyl group introduces sulfur-based electron-withdrawing effects, which may influence its reactivity, solubility, and biological interactions. Commercial sources report purities ≥95%, with pricing varying significantly (e.g., 100 mg priced at €455.00) .

Properties

IUPAC Name |

5-chloro-2-phenylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2S/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTIBEQBLHXDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292925 | |

| Record name | 5-Chloro-2-(phenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13421-01-7 | |

| Record name | 5-Chloro-2-(phenylthio)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13421-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(phenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(phenylsulfanyl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 5-chlorobenzoic acid and thiophenol.

Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution reaction.

Product Isolation: The product is then isolated through filtration and purified using recrystallization techniques.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Chloro-2-(phenylsulfanyl)benzoic acid can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

Chemistry: 5-Chloro-2-(phenylsulfanyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and inhibition mechanisms. It can act as a ligand in binding studies with proteins .

Medicine: Its derivatives may exhibit biological activity against various diseases .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(phenylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The phenylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorine atom may also participate in halogen bonding interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences:

Sulfonamides (e.g., in 5-Benzenesulfonamido-2-chlorobenzoic acid) introduce hydrogen-bonding sites, critical for protein interactions in drug design . Chlorinated substituents (e.g., 3,4-dichlorophenyl in ) increase lipophilicity and may raise environmental persistence concerns .

Biological Activity: Sulfonamide derivatives (e.g., ) are frequently explored for antibacterial and antitumor applications due to their enzyme-inhibiting properties.

Synthetic Considerations :

- Sulfur-containing analogs are often synthesized via nucleophilic substitution (e.g., using sulfonyl chlorides or thiols) , whereas methoxy or benzyloxy derivatives may require etherification under basic conditions.

Data Gaps and Limitations:

- Physical Properties : Melting points, solubility, and logP values are absent for this compound, limiting direct comparisons.

- Biological Data : While analogs like sulfonamides show antibacterial activity , the parent compound’s specific pharmacological profile remains underexplored in the provided evidence.

Biological Activity

5-Chloro-2-(phenylsulfanyl)benzoic acid (CAS No. 13421-01-7) is an organic compound characterized by its unique molecular structure, which includes a chlorine atom and a phenylsulfanyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition and anti-inflammatory properties.

- Molecular Formula : C13H9ClO2S

- Molecular Weight : 264.73 g/mol

- Density : 1.27 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The phenylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the chlorine atom may participate in halogen bonding interactions, further influencing the compound's biological effects.

Enzyme Inhibition

Research indicates that derivatives of benzoic acid, including this compound, can act as inhibitors of various enzymes. For instance, studies have shown that it can inhibit cathepsins B and L, which are involved in protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .

Antimicrobial Properties

Compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. This includes potential applications in treating infections caused by bacteria and fungi.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. It is hypothesized that the inhibition of certain enzymes involved in inflammatory processes could lead to therapeutic benefits in conditions characterized by excessive inflammation.

Study on Enzyme Activation

A study evaluated the effects of benzoic acid derivatives on proteasomal chymotrypsin-like (CT-L) and caspase-like (C-L) activities. Among tested compounds, this compound showed significant activation of these pathways at a concentration of 5 μM, indicating its potential role as a modulator in protein homeostasis .

Cytotoxicity Assessment

In vitro assays conducted on various cancer cell lines (Hep-G2 and A2058) revealed low cytotoxicity for this compound, suggesting its safety profile for further development as a therapeutic agent. The compound did not significantly inhibit cell growth at tested concentrations .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| This compound | Enzyme inhibition, anti-inflammatory | Unique phenylsulfanyl group |

| 5-Chloro-2-(phenylthio)benzoic acid | Moderate enzyme inhibition | Lacks the additional reactivity of sulfanyl group |

| 5-Bromo-2-(phenylsulfanyl)benzoic acid | Potentially higher reactivity | Bromine may enhance biological interactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.